4-(Aminomethyl)-3,5-dibromophenol
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Overview
Description
4-(Aminomethyl)-3,5-dibromophenol is an organic compound characterized by the presence of an aminomethyl group attached to a dibromophenol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,5-dibromophenol with formaldehyde and ammonia under acidic conditions to yield the desired compound .
Industrial Production Methods
Industrial production of 4-(Aminomethyl)-3,5-dibromophenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-3,5-dibromophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the dibromo groups to less reactive species.
Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized phenols .
Scientific Research Applications
4-(Aminomethyl)-3,5-dibromophenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-3,5-dibromophenol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the dibromo groups can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)benzoic acid: Similar in structure but lacks the dibromo groups.
4-(Aminomethyl)indole: Contains an indole ring instead of a phenol ring.
Aminomethylphosphonic acid: Contains a phosphonic acid group instead of a phenol ring .
Uniqueness
4-(Aminomethyl)-3,5-dibromophenol is unique due to the presence of both aminomethyl and dibromo groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C7H7Br2NO |
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Molecular Weight |
280.94 g/mol |
IUPAC Name |
4-(aminomethyl)-3,5-dibromophenol |
InChI |
InChI=1S/C7H7Br2NO/c8-6-1-4(11)2-7(9)5(6)3-10/h1-2,11H,3,10H2 |
InChI Key |
SCHXLQWFKIJXGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)CN)Br)O |
Origin of Product |
United States |
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